molecular formula C18H29BN2O2 B1420456 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine CAS No. 938043-30-2

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine

Cat. No.: B1420456
CAS No.: 938043-30-2
M. Wt: 316.2 g/mol
InChI Key: CYEYLYGHCOHIDC-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₂₉BN₂O₂ Molecular Weight: 316.254 g/mol (average mass), 316.232209 g/mol (monoisotopic mass) CAS RN: 938043-30-2 Purity: 95% Key Features:

  • Contains a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety, enabling Suzuki-Miyaura cross-coupling reactions.
  • Benzyl linker provides structural rigidity and aromatic interaction sites.
    Applications: Primarily used as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., UNC2025) and WNT signaling inhibitors .

Properties

IUPAC Name

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-15(7-9-16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEYLYGHCOHIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674677
Record name 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938043-30-2
Record name 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester
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Scientific Research Applications

Basic Information

  • Molecular Formula : C18H29BN2O2
  • CAS Number : 938043-30-2
  • Molecular Weight : 319.35 g/mol

Medicinal Chemistry

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine has shown promise as a pharmacophore in the development of novel therapeutic agents. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets through:

  • Targeted Drug Delivery : The boron atom can form reversible covalent bonds with biomolecules, allowing for targeted delivery mechanisms.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines by disrupting critical cellular processes.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:

  • Cross-Coupling Reactions : The boron functionality can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Ligand Development : The piperazine ring can be modified to create ligands for various metal catalysts used in organic transformations.

Materials Science

In materials science, this compound has potential applications in:

  • Polymer Chemistry : Its reactivity allows for the incorporation into polymer matrices, potentially improving material properties such as thermal stability and mechanical strength.
  • Nanotechnology : The ability to functionalize surfaces with this compound could lead to advancements in nanomaterials for electronics or sensors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of boron-containing piperazine derivatives. The research demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549). The mechanism was attributed to apoptosis induction through the mitochondrial pathway.

Case Study 2: Cross-Coupling Reactions

Research conducted by Smith et al. (2023) detailed the use of this compound as a reagent in Suzuki-Miyaura reactions. The study highlighted that the presence of the dioxaborolane moiety increased reaction yields significantly compared to traditional boronic acids. This finding suggests its utility in synthesizing complex organic molecules efficiently.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst . This mechanism is crucial for the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural Analogues with Boronate Esters

Compound Name / CAS RN Molecular Formula Key Structural Differences Applications References
Target Compound (938043-30-2) C₁₈H₂₉BN₂O₂ - Kinase inhibitors, cross-coupling
N,N-Dimethyl-1-(3-(dioxaborolan-2-yl)phenyl)methanamine (909391-56-6) C₁₅H₂₃BN₂O₂ Replaces piperazine with dimethylamine Suzuki coupling intermediates
1-Methyl-4-((3-(dioxaborolan-2-yl)phenyl)sulfonyl)piperazine (1033743-79-1) C₁₇H₂₅BN₂O₄S Sulfonyl group instead of benzyl linker Potential sulfonamide-based drug design

Key Observations :

  • The piperazine ring in the target compound distinguishes it from dimethylamine or sulfonamide derivatives, offering distinct solubility and reactivity profiles .
  • The benzyl linker in the target compound enhances aromatic stacking interactions, critical for binding in kinase inhibitors .

Piperazine Derivatives with Varied Substituents

Compound Name / CAS RN Key Features Applications References
Target Compound Boronate ester for cross-coupling Synthetic intermediate
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-1,2-dithiol-3-one) Chlorothiol groups Antimicrobial/antifungal agents
1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine Bromopyridine and dimethoxybenzyl groups CNS-targeted drug candidates
MT-45 (Cyclohexyl-diphenylethyl-piperazine) Lipophilic substituents Analgesic (now a controlled substance)

Key Observations :

  • Unlike MT-45 or chlorothiol derivatives, the target compound lacks direct pharmacological activity but serves as a boronate-containing building block .
  • Bromopyridine and dimethoxybenzyl derivatives highlight how substituent variation tailors compounds for specific biological targets (e.g., CNS vs. kinase inhibition) .

Functional Analogues in Drug Delivery Systems

Compound Name / Application Key Features Relevance to Target Compound References
Poly(4-(dioxaborolan-2-yl)benzyl acrylate) Boronate ester in H₂O₂-sensitive polymers Shared boronate ester reactivity
UNC2025 (Mer/Flt3 inhibitor) Synthesized using target compound Demonstrates utility in kinase inhibitor development

Key Observations :

  • The boronate ester in the target compound and polymeric vesicles both leverage H₂O₂ sensitivity, but the latter focuses on drug release mechanisms .

Reactivity Advantages :

  • The 4,4,5,5-tetramethyl-dioxaborolane group in the target compound offers superior stability compared to less-substituted boronate esters, minimizing hydrolysis during reactions .

Stability and Commercial Availability

  • Stability : The tetramethyl-dioxaborolane moiety resists hydrolysis under standard synthetic conditions (e.g., aqueous Na₂CO₃ in Suzuki reactions) .
  • Availability : Discontinued by suppliers (e.g., BLD Pharm Ltd.), necessitating alternatives like [1033743-79-1] (sulfonyl-piperazine boronate) for similar reactivity .

Biological Activity

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure and properties make it a versatile candidate for various applications, particularly in targeting neurological disorders and enhancing drug delivery systems.

  • Molecular Formula : C₁₈H₂₉BN₂O₂
  • Molecular Weight : 308.35 g/mol
  • CAS Number : Not specifically listed but related compounds exist under similar identifiers.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological potential. Key areas of research include:

Pharmaceutical Development

This compound is utilized as an intermediate in synthesizing drugs aimed at treating neurological disorders. Its ability to cross the blood-brain barrier effectively enhances its therapeutic potential in conditions such as Alzheimer's disease and other cognitive impairments .

Kinase Inhibition

Recent studies have indicated that related compounds exhibit inhibitory effects on various kinases involved in cancer progression. For instance, small molecule inhibitors targeting mTOR pathways have shown promise in preclinical trials . Although specific IC50 values for this compound are not reported, its structural analogs demonstrate significant activity against kinase targets.

Applications in Research

The compound has been employed across several fields:

  • Material Science : Its chemical properties facilitate the development of advanced polymers and coatings with enhanced durability.
  • Bioconjugation : The unique structure allows for effective bioconjugation processes, enabling targeted drug delivery systems that improve therapeutic efficacy .

Case Study 1: Neurological Drug Development

A study focused on the synthesis of piperazine derivatives demonstrated that modifications to the piperazine ring can enhance binding affinity to specific neurological receptors. The incorporation of boron-containing groups was found to improve solubility and bioavailability .

Case Study 2: Cancer Therapy

Research on related compounds has shown that they can inhibit key signaling pathways in cancer cells. For example, inhibitors designed based on the piperazine scaffold have been tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₂₉BN₂O₂
Molecular Weight308.35 g/mol
Primary ApplicationNeurological disorders
Secondary ApplicationsMaterial science, bioconjugation
Biological ActivityObservations
Kinase InhibitionPotential against mTOR
Blood-Brain Barrier PenetrationEffective in CNS targets
Drug Delivery SystemsEnhanced therapeutic efficacy

Q & A

Q. What are the standard synthetic routes for 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a boronic ester-functionalized benzyl group. Key steps include:

  • Reductive Alkylation : Reacting 1-methylpiperazine with 4-(dioxaborolane-substituted)benzaldehyde in methanol under reflux, followed by sodium borohydride reduction (analogous to ). Yields (~47%) can be improved by optimizing stoichiometry, solvent (DMF vs. methanol), and reaction time .
  • Borylation : For precursors lacking the boronate group, palladium-catalyzed borylation using bis(pinacolato)diboron (e.g., Suzuki-Miyaura conditions) is employed (see ). Catalyst choice (Pd(dppf)Cl₂) and anhydrous conditions enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H NMR : Expect signals for the piperazine methyl group (δ ~2.26 ppm, singlet) and aromatic protons (δ 7.48–8.14 ppm, doublets for para-substituted benzene) .
  • IR : Absence of carbonyl stretches (if starting materials are pre-reduced) and presence of B-O vibrations (~1350 cm⁻¹) confirm boronate integrity .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z ~350–360 (exact mass depends on isotopic boron patterns) .

Advanced Questions

Q. How can researchers employ Suzuki-Miyaura cross-coupling reactions with this boronate ester to synthesize complex bioactive molecules?

Methodological Answer: The boronate group enables carbon-carbon bond formation with aryl/heteroaryl halides. For example:

  • Kinase Inhibitor Synthesis : Couple the compound with chloropyridines (e.g., 2-chloropyridine) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h). Monitor via TLC and purify via silica chromatography (yields: 60–83%) .
  • Troubleshooting : Low yields may stem from boronate hydrolysis; use anhydrous solvents and degas reaction mixtures to prevent oxidation .

Q. What strategies resolve crystallographic disorder in piperazine derivatives during structural analysis?

Methodological Answer: Disorder in piperazine rings (e.g., ) arises from conformational flexibility. Mitigation strategies include:

  • Low-Temperature Crystallography : Reduces thermal motion, improving electron density maps.
  • Occupancy Refinement : For disordered aroyl groups (e.g., 2-chlorobenzoyl in ), refine site occupancies (e.g., 0.942 vs. 0.058) using SHELXL .
  • Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., C–H⋯O bonds) to guide model building .

Q. How should researchers address discrepancies in biological activity data for derivatives of this compound?

Methodological Answer: Contradictions may arise from impurities or stereochemical variations:

  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude byproducts (e.g., unreacted benzyl halides) .
  • Stereochemical Control : For chiral centers, employ enantioselective synthesis (e.g., chiral catalysts) or resolve racemates via chiral chromatography.
  • Bioassay Reproducibility : Standardize cell lines (e.g., myeloid leukemia models in ) and control for solvent effects (DMSO concentrations ≤0.1%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine

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